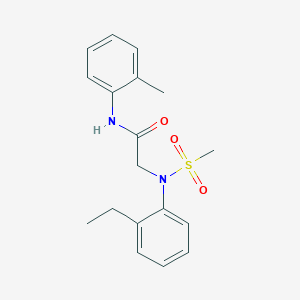
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic chemical compound that has been extensively studied for its pharmacological properties. It is a thiourea derivative that has been found to have a wide range of applications in scientific research.
Wirkmechanismus
MPTU acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, leading to a decrease in downstream signaling pathways. The inhibition of PKC activity by MPTU has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPTU can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the proliferation of smooth muscle cells. In vivo studies have shown that MPTU can reduce the growth of tumors in animal models of cancer and inhibit neointimal hyperplasia in models of vascular injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPTU is its specificity for PKC, which allows for the selective inhibition of the enzyme without affecting other signaling pathways. This specificity makes MPTU a valuable tool for studying the role of PKC in cellular processes. However, MPTU has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of MPTU. One area of research is the development of more potent and selective PKC inhibitors based on the structure of MPTU. Another area of research is the investigation of the therapeutic potential of MPTU in diseases such as cancer, diabetes, and cardiovascular disease. Finally, the use of MPTU as a tool for studying the role of PKC in cellular processes is an area of ongoing research.
Conclusion:
In conclusion, MPTU is a synthetic chemical compound that has been extensively studied for its pharmacological properties. Its ability to inhibit the activity of PKC has been shown to have therapeutic potential in a wide range of diseases. MPTU has a specific mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, MPTU is a valuable tool for studying the role of PKC in cellular processes and has several future directions for research.
Synthesemethoden
MPTU can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenoxyaniline. The final product is obtained by reacting the resulting amide with ammonium thiocyanate. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPTU has been extensively studied for its pharmacological properties, particularly its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)
![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)


